Physical Property Differentiation: LogP and Predicted Lipophilicity Versus Non-Fluorinated and Regioisomeric Analogs
5-Fluoro-2-morpholinobenzoic acid exhibits an experimental LogP value of 1.42550 (calculated XLogP3 = 1.3), distinguishing it from non-fluorinated analogs. The fluorine atom at the 5-position contributes to enhanced metabolic stability and bioavailability while maintaining a LogP within the optimal Lipinski range for drug-like molecules . In contrast, 2-morpholinobenzoic acid (non-fluorinated) lacks this favorable lipophilicity modulation, while 3-fluoro-4-morpholinobenzoic acid (regioisomer with different substitution pattern) shows a predicted pKa of 4.70±0.10 and different hydrogen-bonding geometry due to altered morpholine positioning .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) and computed hydrogen bond acceptor count |
|---|---|
| Target Compound Data | LogP = 1.42550; XLogP3 = 1.3; H-Bond Acceptors = 5; Topological Polar Surface Area = 49.8 Ų |
| Comparator Or Baseline | 2-Morpholinobenzoic acid (non-fluorinated): No fluorine; 4-Morpholinobenzoic acid (regioisomer): Morpholine at para-position; 3-Fluoro-4-morpholinobenzoic acid: pKa 4.70±0.10 (predicted) |
| Quantified Difference | Fluorine substitution increases lipophilicity relative to non-fluorinated 2-morpholinobenzoic acid; 5-fluoro-2-morpholino pattern provides distinct H-bond acceptor geometry (5 acceptors) compared to 3-fluoro-4-morpholino regioisomer |
| Conditions | Computed properties: ACD/Labs Percepta Platform; experimental LogP measurement; Topological Polar Surface Area calculation |
Why This Matters
LogP values between 1–3 are optimal for oral bioavailability per Lipinski's Rule of Five; the 1.3–1.4 range of 5-fluoro-2-morpholinobenzoic acid positions it favorably for CNS and peripheral drug development compared to more hydrophilic non-fluorinated analogs.
